Methyl 4-carbamoyl-5-(decanoylamino)-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 4-(aminocarbonyl)-5-(decanoylamino)-3-methyl-2-thiophenecarboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes an aminocarbonyl group, a decanoylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(aminocarbonyl)-5-(decanoylamino)-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of Functional Groups: The aminocarbonyl and decanoylamino groups can be introduced through nucleophilic substitution reactions. For example, the aminocarbonyl group can be added using an amine and a carbonyl compound, while the decanoylamino group can be introduced using decanoic acid and an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminocarbonyl)-5-(decanoylamino)-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Methyl 4-(aminocarbonyl)-5-(decanoylamino)-3-methyl-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(aminocarbonyl)-5-(decanoylamino)-3-methyl-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of functional groups like the aminocarbonyl and decanoylamino groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminocarbonyl)-5-(hexanoylamino)-3-methyl-2-thiophenecarboxylate: Similar structure but with a shorter hexanoylamino group.
Methyl 4-(aminocarbonyl)-5-(octanoylamino)-3-methyl-2-thiophenecarboxylate: Similar structure but with an octanoylamino group.
Uniqueness
Methyl 4-(aminocarbonyl)-5-(decanoylamino)-3-methyl-2-thiophenecarboxylate is unique due to the presence of the decanoylamino group, which imparts distinct chemical and physical properties. This longer alkyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.
Properties
Molecular Formula |
C18H28N2O4S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl 4-carbamoyl-5-(decanoylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H28N2O4S/c1-4-5-6-7-8-9-10-11-13(21)20-17-14(16(19)22)12(2)15(25-17)18(23)24-3/h4-11H2,1-3H3,(H2,19,22)(H,20,21) |
InChI Key |
ONTPPYWWZNOYQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=C(C(=C(S1)C(=O)OC)C)C(=O)N |
Origin of Product |
United States |
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